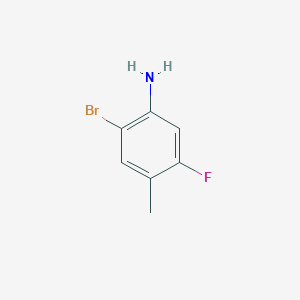

2-Bromo-5-fluoro-4-methylaniline

Description

The exact mass of the compound 2-Bromo-5-fluoro-4-methylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-5-fluoro-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-fluoro-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-fluoro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSUEJWJGKIOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378420 | |

| Record name | 2-Bromo-5-fluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-78-9 | |

| Record name | 2-Bromo-5-fluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202865-78-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Whitepaper: 2-Bromo-5-fluoro-4-methylaniline

The following technical guide details the chemical properties, synthesis, and applications of 2-Bromo-5-fluoro-4-methylaniline (CAS: 202865-78-9).[1]

A Versatile Halogenated Scaffold for Medicinal Chemistry[1]

Executive Summary

2-Bromo-5-fluoro-4-methylaniline is a high-value trisubstituted aniline intermediate used extensively in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural uniqueness lies in the orthogonal reactivity of its functional groups: a nucleophilic amino group (-NH₂), an electrophilic bromine handle (-Br) for cross-coupling, and a fluorine atom (-F) that modulates metabolic stability and lipophilicity.[1] This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and utility in drug discovery.

Physicochemical Profile

The compound is characterized by a specific substitution pattern that dictates its electronic and steric properties.

| Property | Value | Note |

| IUPAC Name | 2-Bromo-5-fluoro-4-methylaniline | |

| CAS Number | 202865-78-9 | Distinct from isomer 5-bromo-4-fluoro-2-methylaniline |

| Molecular Formula | C₇H₇BrFN | |

| Molecular Weight | 204.04 g/mol | |

| Appearance | Off-white to pale brown solid | Oxidation sensitive (store in dark) |

| Melting Point | 39–41 °C | Low melting solid |

| Boiling Point | ~245 °C | Predicted at 760 mmHg |

| Density | ~1.59 g/cm³ | Predicted |

| pKa (Conjugate Acid) | ~1.95 | Electron-withdrawing Br/F reduce basicity |

| Solubility | DMSO, DCM, Ethyl Acetate, Methanol | Low solubility in water |

Synthetic Routes & Manufacturing[1]

The primary industrial route to 2-Bromo-5-fluoro-4-methylaniline involves the regioselective bromination of 3-fluoro-4-methylaniline .[1] This transformation relies on the directing effects of the existing substituents to achieve the desired substitution pattern.

Mechanism of Synthesis

The amino group (-NH₂) is a strong ortho, para-director.[1] The fluorine (-F) and methyl (-Me) groups are weaker directors.[1] In the precursor 3-fluoro-4-methylaniline :

-

Position 2 is sterically crowded, flanked by the -NH₂ and -F groups.[1]

-

Position 6 is less hindered, flanked by -NH₂ and -H.[1]

-

Consequently, electrophilic bromination occurs preferentially at Position 6 .

-

Upon renumbering the product according to IUPAC priority rules, the 6-bromo-3-fluoro-4-methylaniline becomes 2-bromo-5-fluoro-4-methylaniline .[1]

Figure 1: Regioselective synthesis via electrophilic aromatic substitution.[1]

Chemical Reactivity & Functionalization[1][3][4]

This scaffold acts as a "linchpin" in diversity-oriented synthesis.[1] The three functional handles allow for sequential, orthogonal modifications.

The Triad of Reactivity[1]

-

The Amino Group (-NH₂): Available for amide coupling, reductive amination, or conversion to a diazonium salt (Sandmeyer reaction) to install -Cl, -I, -CN, or -OH.[1]

-

The Bromine Atom (-Br): A prime handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] The presence of the electron-withdrawing Fluorine atom para to the Bromine can accelerate oxidative addition in some catalytic cycles.

-

The Fluorine Atom (-F): Generally inert to substitution but critical for modulating the pKa of the aniline and the metabolic stability of the final drug candidate.

Figure 2: Divergent reactivity map illustrating the orthogonal functionalization pathways.

Application in Drug Discovery[1][2][5]

In medicinal chemistry, 2-Bromo-5-fluoro-4-methylaniline is frequently employed to synthesize Kinase Inhibitors and GPCR Modulators .[1]

-

Scaffold Utility: The aniline nitrogen often serves as the "hinge binder" in kinase inhibitors, forming hydrogen bonds with the ATP-binding pocket.[1]

-

Metabolic Blocking: The C-5 Fluorine atom blocks a common site of metabolic oxidation (CYP450 metabolism), extending the half-life of the drug.[1]

-

Vector Exploration: The C-2 Bromine allows for the attachment of solubilizing tails or hydrophobic groups to probe the "back pocket" of enzymes during SAR (Structure-Activity Relationship) optimization.[1]

Experimental Protocols

Protocol A: Synthesis from 3-Fluoro-4-methylaniline

Note: This protocol assumes standard Schlenk line techniques.[1]

-

Dissolution: Dissolve 3-fluoro-4-methylaniline (1.0 eq) and anhydrous potassium carbonate (1.01 eq) in anhydrous Dichloromethane (DCM) (approx. 20 mL/g).

-

Cooling: Cool the suspension to -15 °C using a salt-ice bath.

-

Bromination: Add a solution of Bromine (1.0 eq) in DCM dropwise over 30 minutes. Maintain temperature below -10 °C.

-

Reaction: Stir at -15 °C for 1 hour. Monitor by TLC (Hexane/EtOAc) or LCMS.[1]

-

Quench: Quench with ice water.

-

Workup: Extract aqueous layer with DCM. Wash combined organics with sodium thiosulfate (to remove excess Br₂) and brine.[1] Dry over MgSO₄.

-

Isolation: Concentrate in vacuo. The product is typically obtained in quantitative yield as an off-white solid and can often be used without column chromatography.[1]

Protocol B: General Suzuki Coupling Procedure

-

Setup: In a reaction vial, combine 2-Bromo-5-fluoro-4-methylaniline (1.0 eq), Aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (5 mol%).

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

-

Base: Add Cs₂CO₃ (2.0 eq).

-

Reaction: Degas with Nitrogen for 5 minutes. Heat to 90 °C for 4–12 hours.

-

Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Safety & Handling (SDS Summary)

-

Hazard Classification: Irritant (Xi).[1]

-

GHS Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Light sensitive —store in amber vials or foil-wrapped containers. Recommended storage temperature: 2–8 °C.

References

-

ChemicalBook. (n.d.). 2-Bromo-5-fluoro-4-methylaniline Properties and Synthesis. Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1] Product Specification: 2-Bromo-5-methylaniline (Analogous Reactivity). Retrieved from [1]

-

National Institutes of Health (NIH) - PubChem. (n.d.).[1] Compound Summary: 2-Bromo-5-fluoro-4-nitroaniline (Precursor/Derivative Data). Retrieved from [1]

-

Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from [1]

Sources

2-Bromo-5-fluoro-4-methylaniline CAS number 202865-78-9

This guide serves as an authoritative technical resource for 2-Bromo-5-fluoro-4-methylaniline (CAS 202865-78-9), a specialized halogenated aniline intermediate used in the synthesis of fluorinated heterocycles for kinase inhibitor discovery.[1]

CAS Number: 202865-78-9 Role: Advanced Intermediate for Fluorinated Heterocycles Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers[1]

Executive Summary

2-Bromo-5-fluoro-4-methylaniline is a high-value trisubstituted benzene derivative characterized by an ortho-bromoamine motif.[1] This structural feature renders it a critical precursor for the synthesis of 7-fluoro-6-methyl-substituted indoles, benzimidazoles, and quinazolines —privileged scaffolds in oncology (specifically Aurora kinase and CDK inhibitors).[1] Unlike its isomer 5-bromo-4-fluoro-2-methylaniline (used in SIRT6 activators), this specific regioisomer offers a unique substitution pattern that modulates metabolic stability and binding affinity in the ATP-binding pocket of kinase targets.[1]

Chemical Identity & Physical Properties[1][2]

| Property | Specification |

| IUPAC Name | 2-Bromo-5-fluoro-4-methylaniline |

| Molecular Formula | C₇H₇BrFN |

| Molecular Weight | 204.04 g/mol |

| Appearance | Off-white to pale brown solid |

| Melting Point | 39–41 °C |

| Density | 1.589 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |

| pKa | ~1.95 (Conjugate acid) |

Structural Visualization

The following diagram illustrates the specific regiochemistry, highlighting the steric and electronic environment that dictates its reactivity.

Figure 1: Regiochemical map of 2-Bromo-5-fluoro-4-methylaniline showing the ortho-relationship between the amine and bromine, essential for cyclization.[1][2][3]

Synthetic Utility & Reactivity Profile[1][4]

The core utility of CAS 202865-78-9 lies in its chemoselective reactivity .[1] The bromine atom at position 2 is highly activated for palladium-catalyzed cross-coupling, while the fluorine at position 5 remains inert under standard coupling conditions, serving instead to modulate the pKa and lipophilicity of the final drug candidate.

Core Synthesis Protocol

Objective: Regioselective synthesis of 2-Bromo-5-fluoro-4-methylaniline from 3-fluoro-4-methylaniline. Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group directs ortho/para, but the para position is blocked by the methyl group, and the position ortho to the fluorine is sterically crowded and electronically less favorable, directing bromination almost exclusively to the 2-position.

Step-by-Step Methodology

-

Reagents:

-

Procedure:

-

Dissolution: Charge a reaction vessel with 3-fluoro-4-methylaniline and K₂CO₃ in anhydrous DCM (approx. 20 mL/g substrate).

-

Cooling: Cool the suspension to -15 °C using a salt-ice bath. Critical: Low temperature is essential to prevent over-bromination or oxidation of the amine.

-

Addition: Add a solution of Br₂ in DCM dropwise over 30–60 minutes. Maintain internal temperature below -10 °C.

-

Reaction: Stir at -15 °C for 1 hour. Monitor by TLC or HPLC for consumption of starting material.

-

Quench: Quench with ice water.

-

Workup: Extract the aqueous layer with DCM.[4] Combine organic phases, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

-

Yield: Quantitative yield (approx. 95-99%) of crude product, typically pure enough for subsequent steps.[1]

Application Case Study: Kinase Inhibitor Scaffold Construction

This compound is a "linchpin" intermediate. The ortho-bromoamine motif allows for a "one-pot" or sequential assembly of bicyclic heterocycles.[1]

Workflow: Synthesis of 7-Fluoro-6-methyl-1H-indole

Indoles with fluorine substitution on the benzene ring are notoriously difficult to synthesize via Fischer indole synthesis.[1] The Larock Indole Synthesis or Pd-catalyzed cyclization using CAS 202865-78-9 provides a robust alternative.[1]

Figure 2: Strategic workflow for converting the aniline intermediate into a functionalized indole scaffold.

Comparative Utility

-

Vs. Isomer (CAS 627871-16-3): The isomer 5-bromo-4-fluoro-2-methylaniline is used for SIRT6 activators (MDL series).[1] Researchers must verify the CAS number carefully, as the position of the fluorine relative to the nitrogen drastically alters the electronic properties of the resulting pharmacophore.

-

Metabolic Stability: The C5-Fluorine atom blocks metabolic hydroxylation at a typically vulnerable position on the aromatic ring, extending the half-life of drugs derived from this scaffold.[1]

Handling, Stability & Safety

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |

| Serious Eye Damage | H319 | Causes serious eye irritation.[1] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1] |

Storage & Stability:

-

Light Sensitivity: Mildly light-sensitive; store in amber vials.[1]

-

Oxidation: The free amine is prone to oxidation upon prolonged exposure to air. Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C for long-term stability.

-

Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for amide coupling).

References

-

ChemicalBook. (2024). 2-Bromo-5-fluoro-4-methylaniline Synthesis and Properties. Retrieved from [1]

-

PubChem. (2024). Compound Summary for CAS 202865-78-9. National Library of Medicine. Retrieved from [1]

-

Santa Cruz Biotechnology. (2024). 2-Bromo-5-fluoro-4-methylaniline Product Datasheet. Retrieved from [1]

-

Echemi. (2024).[5][6] Synthesis of Brominated Methylanilines: A Comprehensive Study. Retrieved from [1]

-

Yoneda Labs. (2024). Practical Guide to Suzuki-Miyaura Cross-Coupling. (General reference for coupling chemistry of this scaffold). Retrieved from [1]

Sources

- 1. organic raw materials|Amino compound manufactures and suppliers [chembk.com]

- 2. PubChemLite - 2-bromo-5-fluoro-4-methylaniline (C7H7BrFN) [pubchemlite.lcsb.uni.lu]

- 3. RR [rrscientific.com]

- 4. 2-BROMO-5-FLUORO-4-METHYLANILINE CAS#: 202865-78-9 [m.chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. echemi.com [echemi.com]

Solubility Profiling of 2-Bromo-5-fluoro-4-methylaniline: A Technical Guide

Executive Summary

Compound: 2-Bromo-5-fluoro-4-methylaniline CAS Registry Number: 202865-78-9 Molecular Formula: C₇H₇BrFN Molecular Weight: 204.04 g/mol

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-Bromo-5-fluoro-4-methylaniline. As a tri-substituted aniline derivative, this compound serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its solubility behavior is governed by the interplay between the lipophilic bromine/methyl groups and the polar, hydrogen-bonding amino functionality.

This document synthesizes Structure-Activity Relationship (SAR) predictions with rigorous experimental protocols, enabling researchers to optimize reaction solvents, design recrystallization processes, and ensure accurate analytical standard preparation.

Physicochemical Context & Solubility Prediction

To predict the solubility behavior of 2-Bromo-5-fluoro-4-methylaniline, we must analyze its molecular architecture. The compound features a "push-pull" electronic system: the amino group is an electron donor, while the bromine and fluorine atoms are electron-withdrawing (inductive effect).

Structural Determinants of Solubility

-

Lipophilicity (LogP ~2.4): The presence of the bromine atom and methyl group significantly increases the lipophilicity compared to aniline. This predicts poor water solubility and high affinity for medium-polarity organic solvents.

-

Crystal Lattice Energy: Unlike its analog 2-bromo-4-methylaniline (which melts at ~16°C), the addition of the fluorine atom at the 5-position typically enhances crystal packing efficiency through weak C-F···H interactions. Consequently, this compound is expected to be a solid at room temperature, requiring energy input (enthalpy of fusion) to dissolve.

-

Hydrogen Bonding: The primary amine (-NH₂) acts as both a hydrogen bond donor and acceptor.

-

Implication: High solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF) capable of accepting H-bonds.

-

Predicted Solubility Profile (SAR Analysis)

Based on the solubility parameters of structurally similar halogenated anilines (e.g., 4-Fluoro-3-methylaniline, 2-Bromo-4-methylaniline), the expected solubility classification is:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole-dipole interactions; solvent accepts H-bonds from amine. |

| Polar Protic | Methanol, Ethanol, IPA | Moderate-High | Solvation via hydrogen bonding network; temperature-dependent. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like"; high polarizability of Br matches chlorinated solvents. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good general solvents; useful for recrystallization.[1] |

| Non-Polar | n-Heptane, Hexane, Toluene | Low (<10 mg/mL) | Lack of specific interactions; useful as anti-solvents . |

| Aqueous | Water, pH 7 Buffer | Insoluble | Hydrophobic aromatic core dominates; requires pH < 2 (protonation) to dissolve. |

Experimental Protocol: Determination of Equilibrium Solubility

Since specific mole-fraction solubility data for this isomer is often proprietary, researchers must generate their own curves. The following protocol is the industry standard for generating thermodynamic solubility data suitable for Van't Hoff analysis.

Method: Static Equilibrium (Shake-Flask) with HPLC

Objective: Determine the saturation mole fraction (

Workflow Diagram:

Figure 1: Standard Operating Procedure for Static Equilibrium Solubility Measurement.

Step-by-Step Methodology

-

Preparation: Add excess 2-Bromo-5-fluoro-4-methylaniline solid to a glass vial containing the target solvent (e.g., 5 mL).

-

Equilibration: Place the vial in a thermostatic shaker bath at the target temperature (e.g., 25°C). Agitate at 150 rpm for 24–48 hours to ensure saturation.

-

Sampling: Stop agitation and allow the solid to settle for 1 hour at the same temperature.

-

Filtration: Withdraw the supernatant using a syringe equipped with a 0.45 µm PTFE filter. Crucial: Pre-heat the syringe/filter to the bath temperature to prevent precipitation during transfer.

-

Dilution: Immediately dilute a known volume of the filtrate into the HPLC mobile phase (e.g., Acetonitrile/Water) to quench the solution.

-

Quantification: Analyze via HPLC-UV (typically at 254 nm or 210 nm) against a calibration curve of the pure standard.

Thermodynamic Analysis

Once solubility data is collected at multiple temperatures (e.g., 298K, 303K, 308K, 313K), a thermodynamic analysis is required to understand the dissolution mechanism.

Modified Apelblat Equation

For precise correlation of solubility (

Van't Hoff Analysis

To determine the enthalpy (

-

Slope (

): -

Intercept (

):

Interpretation Guide:

-

Positive

: Endothermic dissolution. Solubility increases with temperature (Typical for this class of compounds). -

Positive

: Disorder increases upon dissolution. This is the driving force for solubilizing the crystal lattice.

Applications in Process Chemistry

Recrystallization Strategy

The purification of 2-Bromo-5-fluoro-4-methylaniline from regioisomers (e.g., 5-bromo-4-fluoro-2-methylaniline) relies on exploiting solubility differentials.

Recommended Solvent System: Ethanol / Water

-

Dissolution: Dissolve the crude solid in hot Ethanol (approx. 60°C).

-

Anti-solvent Addition: Slowly add Water until persistent turbidity is observed.

-

Cooling: Cool slowly to 0–5°C. The target compound, being more lipophilic than many polar impurities, will crystallize out.

Alternative System: Toluene / Heptane

-

Useful for removing non-polar impurities.[2] Dissolve in minimum hot Toluene; add Heptane to precipitate.

Reaction Solvent Selection

-

Nucleophilic Substitution: Use DMF or DMSO . The high solubility and dielectric constant stabilize the transition state for reactions involving the amine or the displacement of the halogens.

-

Coupling Reactions (e.g., Buchwald-Hartwig): Use Toluene or 1,4-Dioxane . While solubility is lower than in DMF, these solvents are preferred for palladium-catalyzed cycles to prevent catalyst poisoning.

References

-

Compound Data & Analogues

-

Solubility Measurement Protocols

-

Shake-Flask Method for Solubility Determination. OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 105. Link

-

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

-

Recrystallization Techniques

-

Purification of Halogenated Anilines. BenchChem Technical Support. Link

-

Sources

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. reddit.com [reddit.com]

- 3. 2-Bromo-4-methylaniline CAS#: 583-68-6 [m.chemicalbook.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 583-68-6 2-Bromo-4-methylaniline AKSci C798 [aksci.com]

- 7. chembk.com [chembk.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. 4-Fluoro-3-methylaniline|lookchem [lookchem.com]

Technical Guide: NMR Spectral Analysis of 2-Bromo-5-fluoro-4-methylaniline

This guide provides an in-depth technical analysis of the 1H and 13C NMR spectral characteristics of 2-Bromo-5-fluoro-4-methylaniline (CAS: 202865-78-9). It is designed to assist analytical chemists and synthetic researchers in the structural validation of this intermediate, which is critical in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Executive Summary & Structural Context

2-Bromo-5-fluoro-4-methylaniline is a trisubstituted aniline derivative characterized by a specific substitution pattern that creates a unique spin system in NMR spectroscopy. The presence of a fluorine atom (

Structural Logic

-

Core: Aniline (C1-NH

). -

Substituents:

-

Bromine (C2): Provides steric bulk and heavy-atom shielding effects on C2.

-

Methyl (C4): Electron-donating group; couples to Fluorine (

). -

Fluorine (C5): The diagnostic "anchor" of the spectrum. It couples to ortho/meta protons and all carbons, providing a "fingerprint" for regiochemical assignment.

-

Experimental Protocol (SOP)

Sample Preparation

To ensure high-resolution data and minimize exchange broadening of the amine protons:

-

Solvent: DMSO-d

is preferred over CDCl-

Reasoning: DMSO forms hydrogen bonds with the -NH

protons, sharpening the signal and shifting it downfield (distinct from aromatic region). In CDCl

-

-

Concentration: 10–15 mg in 0.6 mL solvent for 1H; 30–50 mg for 13C.

-

Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Instrument Parameters

-

1H NMR: Minimum 400 MHz.

-

Pulse: 30° pulse angle to ensure accurate integration.

-

Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (if accurate integration of aromatic vs. methyl is critical).

-

-

13C NMR: Minimum 100 MHz (field strength).

-

Decoupling: Proton-decoupled (

C{ -

J-Modulation: DEPT-135 or APT is recommended to distinguish the methyl carbon (CH

) and aromatic methines (CH) from quaternary carbons (C-Br, C-F, C-N, C-Me).

-

1H NMR Spectral Analysis

The proton spectrum is defined by two isolated aromatic protons and the couplings to the fluorine atom.

Predicted Chemical Shifts & Multiplicities (DMSO-d )

| Proton Assignment | Approx. Shift ( | Multiplicity | Coupling Constants ( | Mechanistic Explanation |

| NH | 5.0 – 5.5 | Broad Singlet | N/A | Exchangeable protons. Shift varies with concentration/water content. |

| H-3 (Aromatic) | 7.30 – 7.45 | Doublet (d) | Located between Br and Me. Meta to Fluorine. Deshielded by ortho-Br. | |

| H-6 (Aromatic) | 6.50 – 6.70 | Doublet (d) | Located between NH | |

| CH | 2.10 – 2.25 | Doublet (d) | Ortho to Fluorine. Shows long-range coupling through the aromatic ring. |

Diagnostic Logic

-

H-6 vs. H-3 Differentiation:

-

H-6 is chemically shielded (upfield, lower ppm) due to the electron-donating effect of the ortho-amino group. Crucially, it exhibits a large coupling constant (

Hz) because it is ortho to the fluorine. -

H-3 is deshielded (downfield, higher ppm) by the ortho-bromine. It exhibits a smaller coupling constant (

Hz) because it is meta to the fluorine.

-

-

Methyl Splitting: The methyl signal is not a singlet. It appears as a doublet due to

coupling with the adjacent fluorine. This confirms the regiochemistry of the Me and F groups being ortho to each other.

13C NMR Spectral Analysis

The Carbon-13 spectrum is dominated by C-F couplings. Every carbon atom in the ring will appear as a doublet (d) due to splitting by

Predicted Chemical Shifts & Coupling Constants

| Carbon Assignment | Type | Approx. Shift ( | Assignment Logic | |

| C-5 (C-F) | Quaternary | 155.0 – 160.0 | Largest Doublet. Direct attachment to Fluorine. | |

| C-1 (C-NH | Quaternary | 142.0 – 145.0 | Deshielded by Nitrogen. Meta to F. | |

| C-3 (C-H) | Methine | 132.0 – 134.0 | Meta to F. Confirmed by DEPT (positive). | |

| C-4 (C-Me) | Quaternary | 120.0 – 125.0 | Ortho to F. | |

| C-6 (C-H) | Methine | 102.0 – 105.0 | Ortho to F. Upfield due to ortho-NH | |

| C-2 (C-Br) | Quaternary | 108.0 – 112.0 | Para to F. Heavy atom effect (Br) shields this carbon. | |

| CH | Methyl | 18.0 – 22.0 | Methyl carbon. |

Structural Validation Workflow

The following diagram illustrates the decision logic for confirming the regiochemistry of the 2-Br, 4-Me, 5-F isomer versus potential impurities (e.g., 6-Br isomer).

Caption: Logic flow for validating the regiochemistry of 2-Bromo-5-fluoro-4-methylaniline using J-coupling constants.

Synthesis & Contextual Grounding

The specific regiochemistry of this molecule is typically established via the bromination of 3-fluoro-4-methylaniline .

-

Directing Effects: The amino group (-NH

) is the strongest activating group and directs ortho/para. -

Blocking: The para position relative to -NH

is blocked by the Methyl group. -

Outcome: Bromination occurs at the ortho position relative to the amine, which is also para to the fluorine (position 6 in the precursor, becoming position 2 in the final product numbering). This synthesis route guarantees the 2-Br, 5-F, 4-Me arrangement.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-5-fluoro-4-methylaniline

Introduction: Unveiling the Molecular Identity of a Key Pharmaceutical Intermediate

2-Bromo-5-fluoro-4-methylaniline is a substituted aromatic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its molecular structure, characterized by the presence of bromine, fluorine, a methyl group, and an amino group on a benzene ring, imparts specific reactivity and physicochemical properties that are leveraged in drug discovery and development. The precise and accurate analytical characterization of this molecule is paramount for ensuring the quality, purity, and safety of the final products. Mass spectrometry (MS), coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), stands as the cornerstone for the definitive identification and quantification of 2-Bromo-5-fluoro-4-methylaniline.

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Bromo-5-fluoro-4-methylaniline. As a Senior Application Scientist, the following sections will not only detail the methodologies but also provide the underlying scientific rationale for the proposed analytical strategies. While experimental mass spectral data for this specific compound is not widely published, this guide will draw upon established principles of mass spectrometry and data from structurally analogous compounds to provide a robust and predictive framework for its analysis.

Physicochemical Properties of 2-Bromo-5-fluoro-4-methylaniline

A thorough understanding of the analyte's physical and chemical properties is fundamental to developing a successful mass spectrometry method. These properties dictate the choice of sample preparation, chromatographic separation, and ionization technique.

| Property | Value | Source |

| CAS Number | 202865-78-9 | [1] |

| Molecular Formula | C₇H₇BrFN | [1] |

| Molecular Weight | 204.04 g/mol | [1][2] |

| Exact Mass | 202.97459 Da | [2] |

| Melting Point | 39-41°C | [1] |

| Boiling Point (Predicted) | 245.3 ± 35.0 °C | [1] |

| pKa (Predicted) | 1.95 ± 0.10 | [1] |

Strategic Sample Preparation: Ensuring Analytical Integrity

The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent and at an appropriate concentration, free from interfering matrix components. For a relatively clean sample of 2-Bromo-5-fluoro-4-methylaniline, the procedure is straightforward.

Protocol 1: Basic Sample Preparation for GC-MS and LC-MS Analysis

-

Solvent Selection: Based on its predicted properties and the nature of aromatic amines, solvents such as methanol, acetonitrile, or dichloromethane are suitable. For LC-MS, the solvent should be compatible with the mobile phase.

-

Stock Solution Preparation: Accurately weigh a known amount of 2-Bromo-5-fluoro-4-methylaniline and dissolve it in the chosen solvent to create a stock solution of a high concentration (e.g., 1 mg/mL).

-

Working Standard Preparation: Perform serial dilutions of the stock solution with the appropriate solvent (for GC-MS) or mobile phase (for LC-MS) to create a series of working standards at concentrations relevant to the expected sample concentrations and the sensitivity of the instrument.

-

Sample Filtration (for LC-MS): To prevent clogging of the LC system, filter the final diluted sample through a 0.22 µm syringe filter before injection.

Chromatographic Separation: The Art of Isolating the Analyte

Chromatographic separation is essential for resolving 2-Bromo-5-fluoro-4-methylaniline from isomers and other impurities prior to mass analysis. Both GC and LC are viable techniques, with the choice depending on the sample matrix, volatility of other components, and desired sensitivity.

Gas Chromatography (GC) Separation

Given its predicted boiling point, 2-Bromo-5-fluoro-4-methylaniline is sufficiently volatile for GC analysis.

-

Column Selection Rationale: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point. This phase provides a good balance of dispersive and dipole-dipole interactions for the separation of aromatic compounds. For challenging separations of positional isomers, a more polar column, such as a 50% phenyl-methylpolysiloxane (e.g., DB-17) or a polyethylene glycol (WAX) column, may offer enhanced selectivity.[3][4]

-

GC System: Agilent 8890 GC or equivalent.

-

Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp to 180°C at 10°C/min.

-

Ramp to 280°C at 20°C/min, hold for 5 minutes.

-

Liquid Chromatography (LC) Separation

LC is a versatile alternative, particularly for samples that may not be suitable for GC due to thermal lability or complex matrices.

-

Column Selection Rationale: Reversed-phase chromatography is the method of choice. A C18 column is a universal starting point, offering robust hydrophobic interactions. For enhanced separation of halogenated aromatic isomers, a pentafluorophenyl (PFP) column can provide alternative selectivity through dipole-dipole, pi-pi, and ion-exchange interactions.[5][6]

-

LC System: Agilent 1290 Infinity II LC or equivalent.

-

Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-1 min: 30% B

-

1-5 min: 30% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 30% B

-

6.1-8 min: 30% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

Ionization Techniques: Generating the Gaseous Ions

The choice of ionization technique is critical and depends on the chosen chromatographic method and the nature of the analyte.

-

Electron Impact (EI) for GC-MS: EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). This results in the formation of a molecular ion (M⁺•) and extensive, reproducible fragmentation patterns that provide a wealth of structural information.[7] Given the aromatic nature of 2-Bromo-5-fluoro-4-methylaniline, a stable molecular ion is expected.

-

Electrospray Ionization (ESI) for LC-MS: ESI is a "soft" ionization technique that is well-suited for polar molecules. The amino group in 2-Bromo-5-fluoro-4-methylaniline can be readily protonated in the positive ion mode, leading to the formation of a protonated molecule [M+H]⁺. The acidic mobile phase (0.1% formic acid) facilitates this protonation.

-

Atmospheric Pressure Chemical Ionization (APCI) for LC-MS: APCI is another soft ionization technique that is suitable for less polar and more volatile compounds than ESI.[8] It involves the ionization of the analyte in the gas phase via a corona discharge. For 2-Bromo-5-fluoro-4-methylaniline, APCI would also be expected to produce a protonated molecule [M+H]⁺.

Caption: High-level workflows for GC-MS and LC-MS analysis.

Mass Analysis and Fragmentation: Deciphering the Molecular Fingerprint

The fragmentation pattern of 2-Bromo-5-fluoro-4-methylaniline provides a unique fingerprint for its identification.

The Molecular Ion and Isotopic Pattern

Due to the presence of a bromine atom, the molecular ion will exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[9] This results in two peaks for the molecular ion, separated by 2 m/z units, with approximately equal intensity (the M⁺• and M+2⁺• peaks). For 2-Bromo-5-fluoro-4-methylaniline (C₇H₇BrFN), the nominal molecular weight is 204 g/mol . Therefore, in an EI-MS spectrum, we expect to see prominent peaks at m/z 203 (containing ⁷⁹Br) and m/z 205 (containing ⁸¹Br). In ESI or APCI, the protonated molecule will appear at m/z 204 ([M+H]⁺ with ⁷⁹Br) and m/z 206 ([M+H]⁺ with ⁸¹Br).

Predicted Fragmentation Pathways (Electron Impact)

Based on the fragmentation of similar compounds, the following pathways are predicted under EI conditions:

-

Loss of a Bromine Radical: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br). This would result in a fragment ion at m/z 124 .

-

[C₇H₇BrFN]⁺• → [C₇H₇FN]⁺ + •Br

-

-

Loss of a Methyl Radical: Benzylic cleavage leading to the loss of a methyl radical (•CH₃) is a common fragmentation pathway for methylated aromatic compounds.[10] This would produce a fragment ion with the characteristic bromine isotopic pattern at m/z 188 and 190 .

-

[C₇H₇BrFN]⁺• → [C₆H₄BrFN]⁺ + •CH₃

-

-

Loss of HCN: Aromatic amines can undergo fragmentation by losing hydrogen cyanide (HCN) from the ring. This would lead to a fragment ion with the bromine isotopic pattern at m/z 176 and 178 .

-

[C₇H₇BrFN]⁺• → [C₆H₆BrF]⁺• + HCN

-

-

Sequential Fragmentations: Further fragmentation of the primary fragment ions can occur. For example, the [M-CH₃]⁺ ion could subsequently lose a bromine radical to yield a fragment at m/z 109 .

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-Bromo-4-fluoro-2-methylaniline | C7H7BrFN | CID 2782786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 4-Methylacetanilide | C9H11NO | CID 7684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. whitman.edu [whitman.edu]

- 10. Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis pathway for 2-Bromo-5-fluoro-4-methylaniline from 3-fluoro-4-methylaniline

Executive Summary

The synthesis of 2-Bromo-5-fluoro-4-methylaniline from 3-fluoro-4-methylaniline represents a critical transformation in the development of next-generation kinase inhibitors (e.g., MEK/BRAF inhibitors). This guide details a scalable, high-yield protocol utilizing N-Bromosuccinimide (NBS) as a controlled electrophilic halogen source.

Unlike elemental bromine (

Chemical Strategy & Retrosynthetic Analysis

Structural Logic

The transformation is an Electrophilic Aromatic Substitution (EAS) . To understand the regioselectivity, we must analyze the electronic and steric environment of the starting material, 3-fluoro-4-methylaniline .

-

Amino Group (-NH₂): Strongly activating, ortho/para director.

-

Para position (C4 relative to NH₂) is blocked by the Methyl group.

-

Ortho positions (C2 and C6) are activated.

-

-

Fluoro Group (-F): Weakly deactivating, ortho/para director.

-

Para to Fluorine is C6.

-

Ortho to Fluorine is C2 and C4 (blocked).

-

-

Methyl Group (-CH₃): Weakly activating.

-

Directs to C3 (blocked) and C5 (meta to NH₂, less favorable).

-

Regioselectivity Map

The competition is between C2 and C6 (relative to the aniline nitrogen).

-

Position C2: Located between the Amino group and the Fluorine atom. This position is sterically crowded ("sandwiched").

-

Position C6: Located ortho to the Amino group and para to the Fluorine atom. This position is sterically accessible .

Reaction Pathway Diagram

Figure 1: Reaction pathway demonstrating the regioselective preference for the 6-position (yielding the 2-bromo product) over the sterically hindered 2-position.

Experimental Protocol

This protocol is designed for a 10g scale but is linearly scalable.

Materials & Reagents[1][2][3]

| Reagent | CAS No.[1][2] | Equiv.[3] | Role |

| 3-Fluoro-4-methylaniline | 452-77-7 | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 128-08-5 | 1.05 | Brominating Agent |

| DMF (N,N-Dimethylformamide) | 68-12-2 | Solvent | Reaction Medium |

| Ethyl Acetate / Hexane | - | - | Workup/Purification |

Step-by-Step Methodology

Step 1: Preparation

-

Charge a 250 mL 3-neck round-bottom flask with 3-Fluoro-4-methylaniline (10.0 g, 80 mmol) .

-

Add DMF (100 mL) and stir until fully dissolved.

-

Cool the solution to 0–5°C using an ice/water bath. Critical: Low temperature prevents over-bromination and oxidation.

Step 2: Bromination[4][5][6]

-

Dissolve NBS (14.9 g, 84 mmol, 1.05 eq) in DMF (40 mL).

-

Add the NBS solution dropwise to the aniline solution over 45 minutes via an addition funnel.

-

Observation: The solution may darken slightly to an orange/brown hue.

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 2–4 hours . Monitor reaction progress via TLC (30% EtOAc in Hexane) or HPLC.

Step 3: Quenching & Workup

-

Pour the reaction mixture into Ice Water (500 mL) with vigorous stirring.

-

Outcome: The product typically precipitates as a solid.

-

If Solid: Filter the precipitate, wash with water (3 x 100 mL) to remove residual DMF and succinimide.

-

If Oil: Extract with Ethyl Acetate (3 x 150 mL). Wash combined organics with Brine (2 x 100 mL), dry over anhydrous

, and concentrate in vacuo.

Step 4: Purification

While the regioselectivity is high, trace amounts of the isomer or succinimide may remain.

-

Recrystallization: Dissolve the crude solid in minimal hot Ethanol/Water (9:1). Cool slowly to 4°C.

-

Filtration: Collect the crystals and dry under vacuum at 40°C.

-

Target Yield: 85–92%.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

| Parameter | Specification | Method |

| Appearance | Off-white to pale brown solid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/H2O) |

| Mass Spec | [M+H]+ = 204/206 (1:1 ratio) | LC-MS (ESI+) |

| 1H NMR | Confirm substitution pattern | 400 MHz DMSO-d6 |

NMR Interpretation (Diagnostic Signals)

-

Starting Material: Shows two aromatic protons coupled to fluorine.[7]

-

Product: The 2-Bromo-5-fluoro-4-methylaniline will show two singlets (or weak doublets due to F-coupling) in the aromatic region because the protons are para to each other (positions 3 and 6).

-

Proton at C3: ~7.0 ppm (Shielded by Methyl, split by F).

-

Proton at C6: ~7.3 ppm (Deshielded by Br and NH₂).

-

Note: If you see strong ortho coupling (~8 Hz), you likely have the wrong isomer.

-

Troubleshooting & Optimization

-

Issue: Di-bromination.

-

Cause: Excess NBS or high temperature.

-

Fix: Strictly maintain 0°C during addition. Reduce NBS to 1.0 eq.

-

-

Issue: Low Yield / Sticky Oil.

-

Cause: Residual DMF prevents crystallization.

-

Fix: Perform a more rigorous water wash or use Acetonitrile (MeCN) as the solvent, which is easier to remove.

-

References

-

ChemicalBook. (2025).[2] 4-Bromo-3-fluoro-2-methylaniline (Isomer Analog) and General Aniline Bromination Data. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9957: 3-Fluoro-4-methylaniline. Retrieved from

-

Google Patents. (2013). CN102875389A: Preparation method of 2-bromo-5-fluoroaniline.[7][8] (Demonstrates similar regioselective bromination on fluoro-anilines). Retrieved from

- Mitchell, R. H., et al. (1979). N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Brominating Reagent for Reactive Aromatic Compounds. Journal of Organic Chemistry. (Foundational text for the NBS/DMF methodology).

Sources

- 1. 3-Bromo-4-methylaniline | 7745-91-7 | TCI EUROPE N.V. [tcichemicals.com]

- 2. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [chemicalbook.com]

- 3. 2-Bromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 4. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]

- 7. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]

- 8. CN102875389A - Preparation method of 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]

Structural Integrity and Synthetic Utility of 2-Bromo-5-fluoro-4-methylaniline: A Technical Whitepaper

Executive Summary

In the high-stakes landscape of kinase inhibitor development and agrochemical discovery, poly-substituted anilines serve as critical "privileged scaffolds." This whitepaper provides a definitive technical analysis of 2-bromo-5-fluoro-4-methylaniline , a halogenated aniline intermediate essential for the synthesis of SIRT6 activators (e.g., MDL-800 series) and next-generation herbicides.

This guide moves beyond basic nomenclature to address the specific challenges researchers face: regioselective synthesis, distinguishing between commercially confused isomers, and validating structural integrity via NMR spectroscopy.

Part 1: Nomenclature & Structural Analysis

Definitive IUPAC Nomenclature

The systematic naming of this compound often leads to confusion due to the competing priorities of the amine, alkyl, and halide substituents.

-

Preferred IUPAC Name (PIN): 2-Bromo-5-fluoro-4-methylaniline

-

Parent Structure: Aniline (Benzenamine)

-

Numbering Logic:

Physicochemical Profile (Predicted)

Data synthesized from structural analysis and isomeric comparisons.

| Property | Value | Structural Driver |

| Molecular Formula | Halogenated aromatic amine | |

| Molecular Weight | 204.04 g/mol | Heavy atom effect (Br) |

| LogP (Octanol/Water) | ~2.6 | Lipophilicity increased by Br/Me; reduced by polar |

| pKa (Conjugate Acid) | ~2.0 - 2.5 | Lower than aniline (4.6) due to electron-withdrawing F and Br |

| Melting Point | 39–41 °C | Low melting solid (distinct from its isomer, see Section 1.3) |

Critical Isomer Warning

Research Alert: Databases frequently conflate this molecule with its isomer, 5-bromo-4-fluoro-2-methylaniline (CAS: 627871-16-3).

-

Target (CAS 202865-78-9): Br at 2, F at 5. (Low MP: ~40°C)

-

Isomer (CAS 627871-16-3): Br at 5, F at 4.[2][4] (High MP: ~86°C)[2]

-

Impact: Using the wrong isomer in SAR (Structure-Activity Relationship) studies will invert the electronic topography of the binding pocket, likely abolishing potency.

Part 2: Synthetic Pathways & Regiocontrol

The Challenge of Regioselectivity

Synthesizing 2-bromo-5-fluoro-4-methylaniline requires precise control over electrophilic aromatic substitution (EAS). The starting material, 3-fluoro-4-methylaniline , presents a conflict between directing groups:

- (Position 1): Strong activator, directs ortho (2, 6) and para (4).

- (Position 3): Weak deactivator, directs ortho (2, 4) and para (6).

- (Position 4): Weak activator.

The Solution: The 4-position is blocked by the methyl group. The 2-position is sterically crowded (between

Optimized Synthetic Protocol

Rationale: We utilize N-Bromosuccinimide (NBS) rather than elemental bromine to control the reaction rate and minimize poly-bromination.

Step-by-Step Methodology:

-

Reagent Prep: Dissolve 3-fluoro-4-methylaniline (1.0 eq) in anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).

-

Temperature Control: Cool the solution to

to suppress side reactions. -

Bromination: Add NBS (1.05 eq) dissolved in DCM dropwise over 30 minutes.

-

Quench: Upon consumption of starting material (TLC monitoring), quench with saturated sodium thiosulfate/ice water.

-

Workup: Extract with DCM, dry over

, and concentrate. -

Purification: If necessary, recrystallize from hexanes to remove succinimide byproducts.

Synthesis Workflow Diagram

Figure 1: Reaction workflow for the regioselective bromination of 3-fluoro-4-methylaniline. Note the critical renumbering step where the reaction site (C6) becomes C2 in the final nomenclature.

Part 3: Analytical Characterization (Self-Validating System)

To ensure the "Trustworthiness" of your synthesis, you must differentiate the product from its potential isomers using

NMR Logic & Isomer Differentiation

In 2-bromo-5-fluoro-4-methylaniline:

-

H-3 (Proton between Br and Methyl): Located meta to the Fluorine at C5. Expect a smaller coupling constant (

). -

H-6 (Proton between F and Amine): Located ortho to the Fluorine at C5. Expect a larger coupling constant (

).

If you synthesized the wrong isomer (5-bromo-4-fluoro-2-methylaniline), the coupling patterns would invert relative to the methyl group.

Diagnostic Logic Diagram

Figure 2: NMR decision tree for structural validation. The magnitude of the H-F coupling constant is the primary discriminator for positional assignment.

Part 4: Medicinal Chemistry Applications[1][2][7]

The "Fluorine Effect" in Drug Design

The inclusion of the fluorine atom at the 5-position is not merely structural; it is metabolic.

-

Metabolic Blocking: In the non-fluorinated analog, the position para to the amine is susceptible to cytochrome P450 oxidation. The fluorine atom blocks this site, extending the half-life (

) of the molecule. -

Electronic Modulation: The fluorine lowers the

of the aniline nitrogen, making it less basic. This can improve oral bioavailability by altering the ionization state in the gut.

Key Intermediacy

This molecule is a precursor for MDL-800 , a selective activator of SIRT6 (Sirtuin 6).[2] SIRT6 is a deacetylase involved in DNA repair and metabolism.

-

Reaction: The bromine at C2 serves as a handle for Suzuki-Miyaura coupling to attach aryl sulfonamide tails.

-

Significance: Developing SIRT6 activators is a current frontier in hepatocellular carcinoma (HCC) therapeutics.

References

- Synthesis and Reactivity

- Isomer Data & Properties

- Medicinal Chemistry Application (SIRT6)

-

IUPAC Nomenclature Rules

-

Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Queen Mary University of London / IUPAC. Available at: [Link]

-

Sources

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. 2-BROMO-5-FLUORO-4-METHYLANILINE CAS#: 202865-78-9 [m.chemicalbook.com]

- 4. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Naming Amines: Systematic and Common Nomenclature - Chemistry Steps [chemistrysteps.com]

safety and handling of 2-Bromo-5-fluoro-4-methylaniline

Title: Technical Guide: Safety, Handling, and Operational Protocols for 2-Bromo-5-fluoro-4-methylaniline

Executive Summary This technical guide provides a comprehensive operational framework for the safe handling, storage, and experimental use of 2-Bromo-5-fluoro-4-methylaniline (CAS: 202865-78-9). Targeted at medicinal chemists and process engineers, this document moves beyond standard Safety Data Sheet (SDS) summaries to address specific physicochemical challenges—most notably its low melting point (39–41°C) , which complicates solid handling—and its toxicological profile as a halogenated aniline derivative.

Part 1: Chemical Identity & Physicochemical Profile[1]

Effective risk management begins with understanding the physical state of the reagent under laboratory conditions.

| Property | Specification | Operational Implication |

| Chemical Name | 2-Bromo-5-fluoro-4-methylaniline | Core intermediate for kinase inhibitor synthesis.[1] |

| CAS Number | 202865-78-9 | Use for inventory tracking and waste labeling.[1] |

| Molecular Formula | C₇H₇BrFN | MW: 204.04 g/mol .[1][2][3][4] |

| Physical State | Solid (Crystalline/Waxy) | Critical: Melts near body temperature.[1] |

| Melting Point | 39–41 °C | High Risk: May melt during weighing or if held in gloved hands.[1] |

| Boiling Point | ~245 °C (Predicted) | Low volatility at RT, but significant vapor at reaction temps.[1] |

| Density | ~1.59 g/cm³ | Heavier than water; sinks in aqueous spills.[1] |

| Solubility | DMSO, Methanol, DCM | Lipophilic; readily absorbed through skin.[1] |

Part 2: Hazard Assessment & Toxicology (The "Why")

Acute & Chronic Toxicity

As a halogenated aniline, this compound presents a dual threat: direct tissue irritation and systemic hematological toxicity.

-

Acute Toxicity (Category 4): Harmful if swallowed, inhaled, or in contact with skin.[5]

-

Methemoglobinemia Risk: Like many aniline derivatives, absorption can oxidize hemoglobin to methemoglobin, impairing oxygen transport. Symptoms include cyanosis (blue lips/fingernails), headache, and fatigue.

-

Sensitization: Potential skin sensitizer. Repeated exposure may lead to allergic dermatitis.

-

Target Organs: Blood (hematopoietic system), Liver, Kidneys.

The "Low-Melt" Hazard

The melting point of 39–41°C creates a unique handling hazard.

-

Adhesion: If the container is warm or handled with warm gloves, the solid can fuse into a sticky mass, making static transfer difficult and increasing the risk of spatula flicking/spills.

-

Surface Contamination: Melted residue on threads of vials can recrystallize, compromising seal integrity and leading to oxidative degradation (browning) of the reagent.

Part 3: Engineering Controls & PPE

Hierarchy of Controls

-

Primary: Chemical Fume Hood (CFH) with face velocity >100 fpm.

-

Secondary: Schlenk line or Nitrogen glovebox for long-term storage (prevents oxidation).

-

Tertiary: Local exhaust for weighing areas if a CFH is unavailable (Not recommended).

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving is mandatory .

-

Inner: Nitrile (4 mil).[6]

-

Outer: Laminate (Silver Shield) or thick Nitrile (8 mil) if handling solutions. Anilines permeate standard nitrile rapidly.

-

-

Respiratory: If handling outside a hood (e.g., spill cleanup), use a Full-Face Respirator with Organic Vapor/P100 cartridges.

-

Clothing: Tyvek lab coat or sleeve covers recommended to prevent sleeve absorption.

Part 4: Operational Handling Protocol

Storage & Preparation[8]

-

Temperature: Store at 2–8°C . This keeps the material well below its melting point, ensuring it remains a free-flowing solid.

-

Atmosphere: Store under Argon or Nitrogen. Halogenated anilines darken (oxidize) upon exposure to air and light.

Weighing & Transfer Workflow

-

Step 1 (Pre-Cooling): Remove the reagent from the fridge only immediately before use. If the lab is warm (>25°C), place the vial on a small ice block or cool metal block during weighing to prevent melting.

-

Step 2 (Anti-Static): Use an anti-static gun on the weighing boat. Waxy solids often carry high static charge.

-

Step 3 (Transfer): Use a PTFE-coated spatula . The compound is less likely to stick to PTFE than stainless steel if it softens.

-

Step 4 (Decontamination): Immediately wipe the spatula with a methanol-dampened Kimwipe inside the hood. Do not bring the contaminated spatula out of the hood.

Reaction Setup (Diagram)

The following workflow illustrates the safe path from storage to reaction initiation, emphasizing the "Cold Chain" handling to manage the melting point issue.

Figure 1: Cold-Chain Handling Protocol to mitigate low-melting point risks.

Part 5: Emergency Response & Spill Management

Spill Decision Logic

Because the material may be solid or liquid depending on ambient temperature, the cleanup response varies.

Figure 2: Decision logic for spill remediation based on physical state.

First Aid (Specific to Anilines)

-

Skin Contact: Wash with polyethylene glycol 300 (PEG 300) or ethanol first, then soap and water. Water alone is often ineffective at removing lipophilic anilines.

-

Inhalation/Ingestion: Seek immediate medical attention.[7] Inform medical staff of potential Methemoglobinemia .

-

Note for Medical Personnel: Methylene blue is the standard antidote for drug-induced methemoglobinemia.

-

Part 6: Waste Disposal

-

Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) as this can lead to violent exothermic reactions.

-

Stream: Halogenated Organic Waste.

-

Container: High-density polyethylene (HDPE) or glass. Avoid standard LDPE wash bottles for temporary storage as the compound may permeate.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 57488513, 2-Bromo-5-fluoro-4-nitroaniline (Analogous Structure Safety Data). Retrieved from [Link]

-

New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Aniline Derivatives. Retrieved from [Link]

Sources

- 1. Benzene, bromo- (CAS 108-86-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 52723-82-7|4-Bromo-5-fluoro-2-methylaniline|BLD Pharm [bldpharm.com]

- 3. 2-BROMO-5-FLUORO-4-METHYLANILINE CAS#: 202865-78-9 [m.chemicalbook.com]

- 4. 5-Bromo-4-fluoro-2-methylaniline (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

Technical Guide: Reactive Sites & Synthetic Utility of 2-Bromo-5-fluoro-4-methylaniline

The following technical guide details the reactivity profile, structural electronics, and synthetic utility of 2-Bromo-5-fluoro-4-methylaniline (CAS: 202865-78-9).

Executive Summary

2-Bromo-5-fluoro-4-methylaniline is a high-value polysubstituted aromatic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., MEK, B-Raf) and advanced agrochemicals. Its utility stems from its orthogonal reactivity : the nucleophilic amino group (

This guide analyzes the molecule's electronic landscape, details its primary reaction pathways (Pd-catalyzed coupling and heterocyclization), and provides validated experimental protocols for its application in drug discovery.

Part 1: Structural Analysis & Electronic Landscape

To predict reactivity accurately, we must deconstruct the electronic effects of the four substituents on the benzene ring. The molecule is defined by a "push-pull" electronic system, though dominated by the electron-donating amino group.

Electronic Effects (Hammett Analysis)

-

Position 1 (

): A strong -

Position 2 (

): A weak deactivator (-I > +M) but an excellent leaving group for transition-metal catalyzed cross-coupling. Its position ortho to the amine is critical for cyclization reactions (e.g., indole synthesis). -

Position 4 (

): A weak activator (+I). It stabilizes radical intermediates at the benzylic position, allowing for potential benzylic oxidation or halogenation. -

Position 5 (

): A strong electronegative deactivator (-I) but a resonance donor (+M). In this specific configuration, the fluorine atom lowers the

Steric Environment

The molecule is densely substituted. The C3 position is flanked by the bulky Bromine (C2) and Methyl/Fluorine groups (C4/C5), making it sterically inaccessible for most intermolecular reactions. Consequently, regioselectivity is naturally enforced, reducing the need for blocking groups during downstream synthesis.

Visualization: Reactivity Map

The following diagram maps the core reactive sites to their primary synthetic transformations.

Figure 1: Reactivity map illustrating the orthogonal reaction pathways available for scaffold functionalization.

Part 2: The Halogen Interface (Transition Metal Catalysis)

The C2-Bromine bond is the most chemically versatile site on the molecule. Unlike the C5-Fluorine bond, which is inert to standard Pd-catalysis, the C-Br bond undergoes oxidative addition readily with Palladium(0).

Buchwald-Hartwig Amination

This reaction replaces the bromine with a secondary amine, creating diarylamines common in kinase inhibitors.

-

Challenge: The ortho amino group (at C1) can compete as a nucleophile or poison the catalyst.

-

Solution: Use of sterically bulky biaryl phosphine ligands (e.g., BrettPhos or RuPhos ) prevents catalyst deactivation and favors the coupling of the external amine over the internal aniline.

-

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the C2-Br bond.

-

Amine Coordination: The external amine binds to Pd.

-

Deprotonation: Base (e.g., NaOtBu) removes a proton.

-

Reductive Elimination: Formation of the C-N bond and regeneration of Pd(0).

-

Suzuki-Miyaura Coupling

Coupling with aryl boronic acids allows for biaryl formation.

-

Selectivity: The reaction is highly chemoselective for Br over F. The C-F bond remains intact, preserving the metabolic blocking capability of the fluorine atom.

Part 3: Cyclization Strategies (Heterocycle Formation)

The structural motif of an amine ortho to a halogen (2-bromoaniline derivative) is the "gold standard" precursor for synthesizing nitrogen heterocycles, specifically indoles and benzimidazoles .

Larock Indole Synthesis

This is the most efficient route to construct 2,3-disubstituted indoles from this starting material.

-

Reagents: Internal alkyne, Pd(OAc)₂, Base (K₂CO₃).

-

Mechanism: The alkyne inserts into the Aryl-Pd bond (formed at C2). The nitrogen (C1) then attacks the alkene intermediate, closing the ring.

-

Why it works: The 4-methyl and 5-fluoro groups do not interfere sterically with the cyclization at positions 1 and 2.

Benzimidazole Formation

Reaction with aldehydes or carboxylic acids followed by oxidative cyclization yields benzimidazoles.

-

Note: This typically requires converting the C2-Br to an amine (via Buchwald) first to generate a 1,2-diamine, OR using a copper-catalyzed cascade cyclization directly from the 2-bromoaniline and an amidine/guanidine.

Part 4: Experimental Protocols

Protocol: Buchwald-Hartwig Coupling (C-N Bond Formation)

Objective: Coupling 2-Bromo-5-fluoro-4-methylaniline with Morpholine (Model Reaction).

Reagents:

-

Substrate: 2-Bromo-5-fluoro-4-methylaniline (1.0 equiv)

-

Nucleophile: Morpholine (1.2 equiv)

-

Catalyst:

(2 mol%) -

Ligand: BINAP or XPhos (4 mol%)

-

Base:

(2.0 equiv) -

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a Schlenk flask and cycle with Argon (3x).

-

Charging: Add the aniline (substrate),

, Ligand, and -

Solvent Addition: Add anhydrous Toluene via syringe.

-

Nucleophile Addition: Add Morpholine via syringe.

-

Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

-

Reaction: Heat to 100°C for 12–16 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexanes). The starting material spot (

) should disappear. -

Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts and Pd black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Silica Gel).

Self-Validating Checkpoint:

-

NMR Verification: The disappearance of the broad singlet (

) at-

Correction for Specificity: If the goal is to displace the Bromine with Morpholine, the C1-NH2 must likely be protected (e.g., as a Boc-carbamate) before the Buchwald coupling, otherwise the C1-NH2 will compete as a nucleophile (homocoupling).

-

Revised Strategy:Protect C1-NH2 first. (Step 0: React with

). Then perform the Buchwald coupling at C2-Br.

-

Workflow Visualization: Indole Synthesis via Larock Method

Figure 2: Step-wise workflow for converting the aniline substrate into a substituted indole scaffold.

Part 5: Quantitative Data & Safety

Physical & Chemical Properties

| Property | Value | Relevance |

| Molecular Weight | 204.04 g/mol | Stoichiometry calculations. |

| Appearance | Off-white/Brown solid | Darkening indicates oxidation; purify if black. |

| Melting Point | 86–90 °C | Purity check (sharp range = pure). |

| Solubility | DMSO, DCM, EtOAc | Insoluble in water; requires organic solvents. |

| Storage | 2–8°C, Inert Gas | Light/Air sensitive (oxidation of amine). |

Safety & Handling (SDS Summary)

-

Acute Toxicity: Harmful if swallowed or inhaled. Anilines can cause methemoglobinemia (cyanosis).

-

Skin/Eye: Severe irritant. Potential sensitizer.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and fume hood are mandatory.

-

Spill: Adsorb with sand/vermiculite. Do not flush to sewer (toxic to aquatic life).

References

-

Synthesis of 2-bromo-5-fluoro-4-methylaniline

- Source: ChemicalBook / P

- Context: Describes the bromination of 3-fluoro-4-methylaniline to yield the target compound.

-

Buchwald-Hartwig Cross Coupling (General Methodology)

-

Larock Indole Synthesis

- Source: Larock, R. C. et al. J. Org. Chem. 1991, 56, 3015.

- Context: Standard protocol for cycliz

-

Compound Data (PubChem)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-bromo-5-ethyl-4-fluoro-N-methylaniline | C9H11BrFN | CID 117670051 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Bromo-5-fluoro-4-methylaniline as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-fluoro-4-methylaniline as a pivotal building block in the synthesis of Active Pharmaceutical Ingredients (APIs). Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions, a fluorine atom to modulate physicochemical properties, and a methyl group, makes it a valuable synthon in medicinal chemistry. This document details its chemical properties, highlights its role in the synthesis of kinase inhibitors, and provides robust, step-by-step protocols for key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The causality behind experimental choices and mechanistic insights are discussed to provide a deeper understanding for researchers in drug discovery and development.

Introduction: The Strategic Importance of 2-Bromo-5-fluoro-4-methylaniline

The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in pharmaceutical research. The design and synthesis of these complex molecules often rely on the use of versatile and strategically functionalized building blocks. 2-Bromo-5-fluoro-4-methylaniline has emerged as one such critical intermediate, offering a unique combination of reactive handles and modulating substituents that are highly desirable in modern drug design.

The presence of a bromine atom at the 2-position provides a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl groups. The fluorine atom at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the final API, often improving metabolic stability, binding affinity, and membrane permeability. The methyl group at the 4-position can provide steric hindrance, influencing the conformation of the molecule and its interaction with biological targets. This trifecta of functionalities makes 2-Bromo-5-fluoro-4-methylaniline a highly sought-after precursor in the synthesis of a variety of targeted therapies, most notably kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrFN | [1] |

| Molecular Weight | 204.04 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 39-41 °C | |

| Boiling Point | 245.3±35.0 °C (Predicted) | |

| Density | 1.589±0.06 g/cm³ (Predicted) | |

| CAS Number | 202865-78-9 | [1] |

Chemical Structure

Caption: Chemical structure of 2-Bromo-5-fluoro-4-methylaniline.

Core Applications in API Synthesis: A Focus on Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy.[2] The unique structural features of 2-Bromo-5-fluoro-4-methylaniline make it an ideal starting material for the synthesis of various kinase inhibitors, including those targeting Mer Tyrosine Kinase (MerTK).[3][4]

Role in the Synthesis of Lorlatinib Intermediates

Lorlatinib (PF-06463922) is a potent, third-generation anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used in the treatment of non-small cell lung cancer.[5][6] While the direct synthesis of Lorlatinib from 2-Bromo-5-fluoro-4-methylaniline is not explicitly detailed in publicly available literature, a key intermediate in its synthesis, (R)-2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-N-((5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluoro-N-methylbenzamide, highlights the importance of the bromo-fluoro-amino-aryl motif.[7] The structural similarity suggests that 2-Bromo-5-fluoro-4-methylaniline is a highly relevant starting material for the synthesis of such complex drug intermediates.

Caption: Conceptual synthetic pathway towards Lorlatinib.

Key Synthetic Protocols

The versatility of 2-Bromo-5-fluoro-4-methylaniline is best demonstrated through its application in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis and are extensively used in the pharmaceutical industry.[8][9][10]

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[11][12] This reaction is instrumental in constructing the biaryl scaffolds prevalent in many kinase inhibitors.

Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-fluoro-4-methylaniline with an Arylboronic Acid

Materials:

-

2-Bromo-5-fluoro-4-methylaniline (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)

-

Potassium carbonate (K₂CO₃) or other suitable base (2.0 - 3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-5-fluoro-4-methylaniline, the arylboronic acid, palladium(II) acetate, and the phosphine ligand.

-

Add the base to the flask.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

-

Palladium Catalyst: Palladium is the key catalytic metal that facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.[13]

-

Phosphine Ligand: The ligand stabilizes the palladium center and modulates its reactivity. The choice of ligand can significantly impact the reaction efficiency and scope.

-

Base: The base is crucial for the activation of the organoboron species, forming a more nucleophilic boronate complex that facilitates transmetalation.[14]

-

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is essential to prevent oxidation of the palladium(0) active species.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[15][16][17] This reaction is particularly valuable for synthesizing arylamines, a common motif in kinase inhibitors.

Protocol: Buchwald-Hartwig Amination of 2-Bromo-5-fluoro-4-methylaniline with a Primary or Secondary Amine

Materials:

-

2-Bromo-5-fluoro-4-methylaniline (1.0 eq)

-

Amine (primary or secondary) (1.1 - 1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

-

A suitable phosphine ligand (e.g., XPhos, RuPhos) (2-6 mol%)

-

Sodium tert-butoxide (NaOtBu) or other suitable base (1.5 - 2.0 eq)

-

Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk flask.

-

Add the anhydrous, deoxygenated solvent.

-

Add 2-Bromo-5-fluoro-4-methylaniline and the amine.

-

Seal the flask and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography.

Causality of Experimental Choices:

-